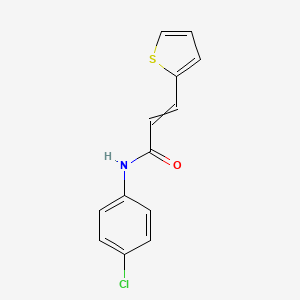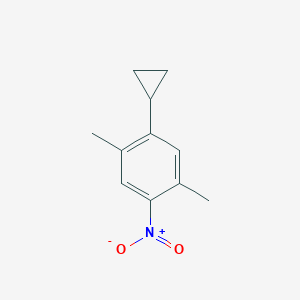
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group, two methyl groups, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Cyclopropyl-2,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is 1-Cyclopropyl-2,5-dimethyl-4-aminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1-Cyclopropyl-2,5-dimethylbenzene can be obtained.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating various substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1-nitrobenzene: Similar in structure but lacks the cyclopropyl group.
1,3-Dimethyl-4-nitrobenzene: Another similar compound with different positions of the methyl groups.
Uniqueness
1-Cyclopropyl-2,5-dimethyl-4-nitrobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule
Propiedades
Número CAS |
64545-69-3 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-cyclopropyl-2,5-dimethyl-4-nitrobenzene |
InChI |
InChI=1S/C11H13NO2/c1-7-6-11(12(13)14)8(2)5-10(7)9-3-4-9/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
BORCHSMUIRNALD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


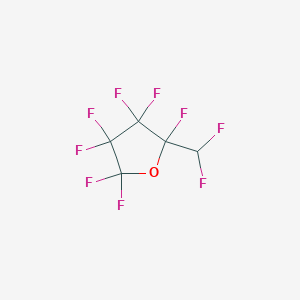
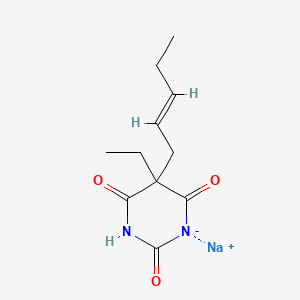
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)

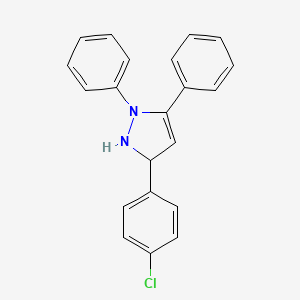
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
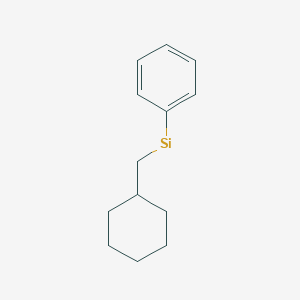
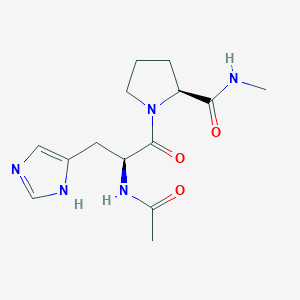
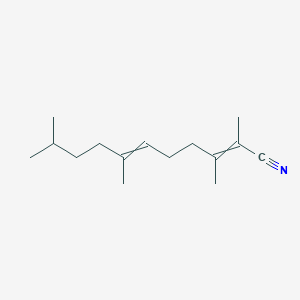

![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)

